3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide
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Overview
Description
3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide is a molecular nickel catalyst known for its applications in various scientific experiments. This compound, with the molecular formula C20H22Br2Cl2N2Ni and a molecular weight of 579.8 g/mol, is utilized in fields such as chemistry and materials science.
Preparation Methods
The synthesis of 3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide typically involves the reaction of nickel(II) bromide with 3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve large-scale synthesis using similar reaction conditions, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel(III) species.
Reduction: Reduction reactions can convert the nickel(II) center to nickel(0) or nickel(I) species.
Substitution: The dibromide ligands can be substituted with other ligands, altering the compound’s properties and reactivity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide is widely used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: It serves as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Materials Science: The compound is used in the synthesis of advanced materials with specific properties.
Biology and Medicine:
Industry: It is employed in industrial processes that require efficient and selective catalysis
Mechanism of Action
The mechanism of action of 3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide involves the coordination of the nickel center with various substrates. This coordination facilitates the activation of the substrates, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide can be compared with other nickel-based catalysts, such as:
Nickel(II) acetate: Another commonly used nickel catalyst with different reactivity and applications.
Nickel(II) chloride: Known for its use in various catalytic processes but with different ligand environments.
Nickel(II) bromide: Similar in some aspects but lacks the specific ligand structure of this compound.
The uniqueness of this compound lies in its specific ligand environment, which imparts distinct catalytic properties and reactivity .
Properties
IUPAC Name |
3-N,4-N-bis(2-chloro-4-methylphenyl)hexane-3,4-diimine;dibromonickel |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2.2BrH.Ni/c1-5-17(23-19-9-7-13(3)11-15(19)21)18(6-2)24-20-10-8-14(4)12-16(20)22;;;/h7-12H,5-6H2,1-4H3;2*1H;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKTXTNMEZQZNC-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NC1=C(C=C(C=C1)C)Cl)C(=NC2=C(C=C(C=C2)C)Cl)CC.[Ni](Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Br2Cl2N2Ni |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333956 |
Source
|
Record name | 3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
541517-30-0 |
Source
|
Record name | 3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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